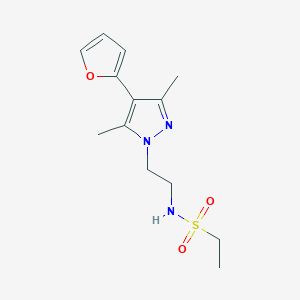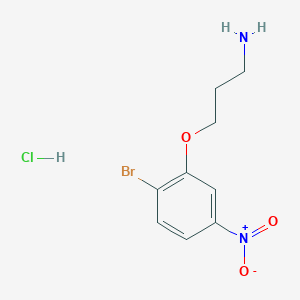
2-(3-Aminopropoxy)-1-bromo-4-nitrobenzene hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-(3-Aminopropoxy)-1-bromo-4-nitrobenzene hydrochloride" likely participates in organic synthesis reactions involving nitrobenzene derivatives. These compounds are of interest due to their potential applications in materials science, pharmaceuticals, and organic synthesis.
Synthesis Analysis
Nitrobenzene derivatives can be synthesized through various methods, including electrophilic aromatic substitution and reduction reactions. For instance, the preparation of 1-alkoxy-2-amino-4-nitrobenzenes involves the reduction of dinitrobenzenes, showcasing the versatility in modifying nitrobenzene structures for specific functional groups Blanksma, J. J. (2010).
Molecular Structure Analysis
Structural analyses, such as X-ray crystallography and NMR spectroscopy, are crucial for understanding the configuration and electronic structure of nitrobenzene derivatives. Studies on similar compounds have detailed hydrogen bonding and molecular conformations, providing insights into how substitution patterns affect molecular structure Geiger, D., & Parsons, D. (2014).
Chemical Reactions and Properties
Nitrobenzene derivatives undergo a variety of chemical reactions, including reduction to amines, electrophilic substitution, and coupling reactions. The presence of nitro and amino groups allows for diverse reactivity patterns, enabling the synthesis of complex organic molecules Nguyen, T., Ermolenko, L., & Al‐Mourabit, A. (2013).
Scientific Research Applications
Synthesis and Preparation
- Preparation in Aqueous Solution : 1-Alkoxy-2-amino-4-nitrobenzenes, which are related to 2-(3-Aminopropoxy)-1-bromo-4-nitrobenzene hydrochloride, can be prepared by reducing 1-alkoxy-2:4-dinitro-benzenes with sodium disulphide in an aqueous solution. This method offers an economical advantage in the use of alcohols (Blanksma, 2010).
Metabolism Studies
- Metabolic Fate Investigation : Studies on halogenonitrobenzenes, similar to 2-(3-Aminopropoxy)-1-bromo-4-nitrobenzene hydrochloride, revealed their metabolic transformation into mercapturic acids in rabbits. This involves the replacement of labile halogen atoms (Bray, James, & Thorpe, 1958).
Electrosynthesis and Chemical Behavior
- Electrosynthesis from Related Compounds : Research on compounds with similar structures, like 1-ethyl-4-nitro-3-cyanopyrazole, indicates similarities in electrochemical behavior to nitrobenzene. This includes the formation of amino chlorohydrates under varying electroreduction conditions (Mikhal’chenko et al., 2007).
Impurity Analysis in Pharmaceuticals
- Detection of Related Impurities : A high-performance liquid chromatographic method with diode-array detection (HPLC-UV-DAD) has been used to monitor trace levels of impurities, including compounds similar to 2-(3-Aminopropoxy)-1-bromo-4-nitrobenzene hydrochloride, in drug substances and formulations. This is critical for identifying potential genotoxins (Soman, Jacob, & Swanek, 2009).
Photoreaction Studies
- Photoreaction with Hydrobromic Acid : Studies on nitrobenzenes and their derivatives, related to 2-(3-Aminopropoxy)-1-bromo-4-nitrobenzene hydrochloride, showed efficient reactions when irradiated in concentrated hydrobromic acid, typically yielding high yields of tribromoanilines. The reaction suggests electron transfer from bromide ion to the n,π* triplet as the primary process (McIntyre, Coleman, & Wubbels, 2004).
Microbial Activity and Environmental Impact
- Microbial Biotransformation : Research on 3-nitro-4-hydroxybenzene arsonic acid (roxarsone) demonstrated rapid biotransformation by Clostridium species under anaerobic conditions. This indicates the potential microbial activity in transforming similar nitrobenzene compounds, releasing more toxic inorganic arsenic (Stolz et al., 2007).
properties
IUPAC Name |
3-(2-bromo-5-nitrophenoxy)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O3.ClH/c10-8-3-2-7(12(13)14)6-9(8)15-5-1-4-11;/h2-3,6H,1,4-5,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IILIJPMJZCOWQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])OCCCN)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2-methoxyphenyl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2481440.png)
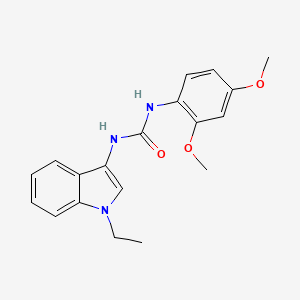


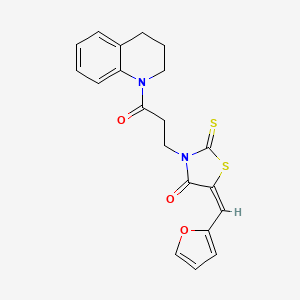
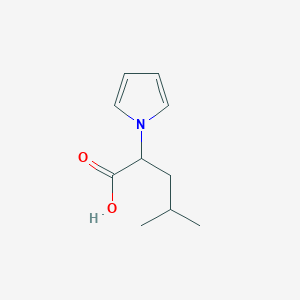

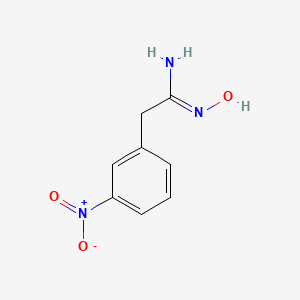

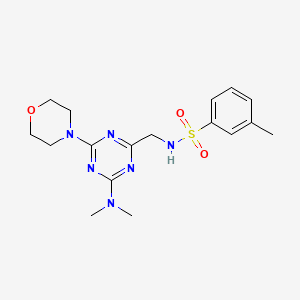

![(2S)-2-[[(2R)-2-Amino-4-methylpentanoyl]amino]-3-methylbutanoic acid;hydrochloride](/img/structure/B2481459.png)

